
Ethyl 5-benzoylaminonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(benzoylamino)nicotinate is an organic compound with the molecular formula C15H14N2O3 It is a derivative of nicotinic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atom of the amine group is replaced by a benzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 5-(benzoylamino)nicotinate can be synthesized through a multi-step process involving the following key steps:
Nitration: Nicotinic acid is first nitrated to form 5-nitro-nicotinic acid.
Reduction: The nitro group is then reduced to an amine group, resulting in 5-amino-nicotinic acid.
Benzoylation: The amine group is benzoylated using benzoyl chloride in the presence of a base such as pyridine to form 5-(benzoylamino)nicotinic acid.
Esterification: Finally, the carboxyl group of 5-(benzoylamino)nicotinic acid is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield ethyl 5-(benzoylamino)nicotinate.
Industrial Production Methods
On an industrial scale, the production of ethyl 5-(benzoylamino)nicotinate follows similar steps but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the use of more efficient catalysts and solvents to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(benzoylamino)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the benzoyl group can yield the corresponding amine.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: N-oxide derivatives.
Reduction: 5-(benzoylamino)nicotinic acid.
Substitution: 5-(benzoylamino)nicotinic acid.
Applications De Recherche Scientifique
Ethyl 5-(benzoylamino)nicotinate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of ethyl 5-(benzoylamino)nicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl group enhances its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Ethyl 5-(benzoylamino)nicotinate can be compared with other nicotinic acid derivatives, such as:
Ethyl nicotinate: Lacks the benzoyl group, resulting in different chemical properties and biological activities.
Benzyl nicotinate: Contains a benzyl group instead of an ethyl group, leading to variations in solubility and reactivity.
Nicotinic acid: The parent compound, which has different pharmacological properties due to the absence of ester and benzoyl groups.
Ethyl 5-(benzoylamino)nicotinate is unique due to the presence of both the ethyl ester and benzoyl groups, which confer specific chemical and biological properties that are not observed in other similar compounds.
Propriétés
Numéro CAS |
101512-22-5 |
|---|---|
Formule moléculaire |
C15H14N2O3 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
ethyl 5-benzamidopyridine-3-carboxylate |
InChI |
InChI=1S/C15H14N2O3/c1-2-20-15(19)12-8-13(10-16-9-12)17-14(18)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,17,18) |
Clé InChI |
MMUNFMWSFAMFRW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CN=C1)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


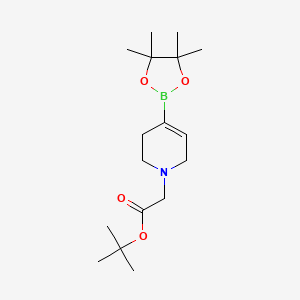
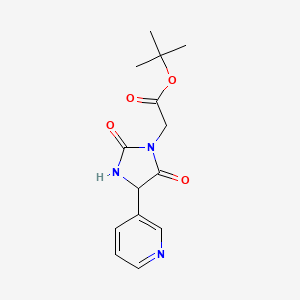
![4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B14032769.png)
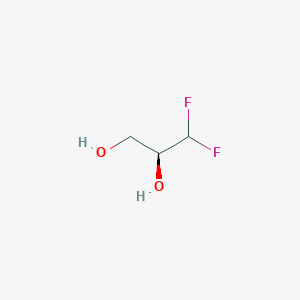
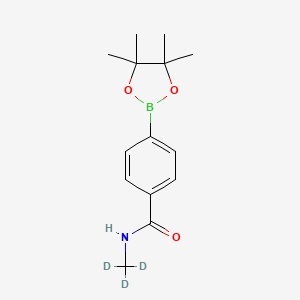
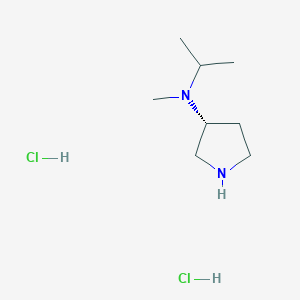
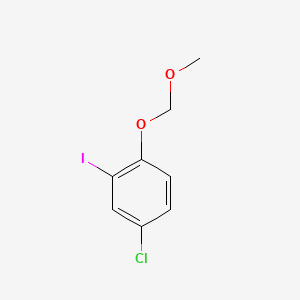

![6-Aminohexahydrofuro[3,2-b]furan-3-ol](/img/structure/B14032791.png)
![3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol](/img/structure/B14032795.png)
![[(1S,4S,7S)-3-methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-yl] 4-methylbenzenesulfonate](/img/structure/B14032797.png)


![4,6-dichloropyrido[3,2-d]pyrimidine HCl](/img/structure/B14032812.png)
